

# Technical Monograph: Chlorocyclooctane (CAS 1556-08-7)

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## Compound of Interest

Compound Name: Chlorocyclooctane

CAS No.: 1556-08-7

Cat. No.: B075050

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## Structural Dynamics, Reactivity Profiles, and Synthetic Applications of Medium-Ring Halides

### Executive Summary

#### Chlorocyclooctane (

) represents a critical case study in "medium-ring" organic chemistry (8–11 membered rings). Unlike its smaller homolog chlorocyclohexane, which exists in a clearly defined chair conformation, **chlorocyclooctane** occupies a complex conformational energy landscape dominated by transannular strain (Prelog strain). This guide provides a comprehensive analysis of its physicochemical properties, unique reactivity governed by I-strain (Internal strain), and its utility as a scaffold in advanced organic synthesis.

## Chemical Identity & Physical Properties[1][2][3][4][5][6]

**Chlorocyclooctane** is a colorless, combustible liquid with a characteristic camphor-like odor. Its physical behavior is distinct from acyclic alkyl chlorides due to the lipophilicity and steric bulk of the cyclooctyl ring.

### Table 1: Physicochemical Specifications

Property	Value	Condition/Note
CAS Registry Number	1556-08-7	
Molecular Formula		
Molecular Weight	146.66 g/mol	
Boiling Point	80–82 °C	@ 8 mmHg (Reduced Pressure)
Boiling Point (Est.)	200.5 °C	@ 760 mmHg (Atmospheric)
Density	0.950 g/cm <sup>3</sup>	@ 25 °C
Refractive Index ( )	1.4760	Estimated
Flash Point	64 °C	Closed Cup
Solubility	Insoluble in	Soluble in EtOH,
Vapor Pressure	~0.46 mmHg	@ 25 °C

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*Technical Note: The boiling point of **chlorocyclooctane** is significantly higher than chlorocyclohexane (bp 142°C), attributed to the increased London dispersion forces generated by the larger eight-carbon surface area.*

## Structural Dynamics: The Medium-Ring Effect

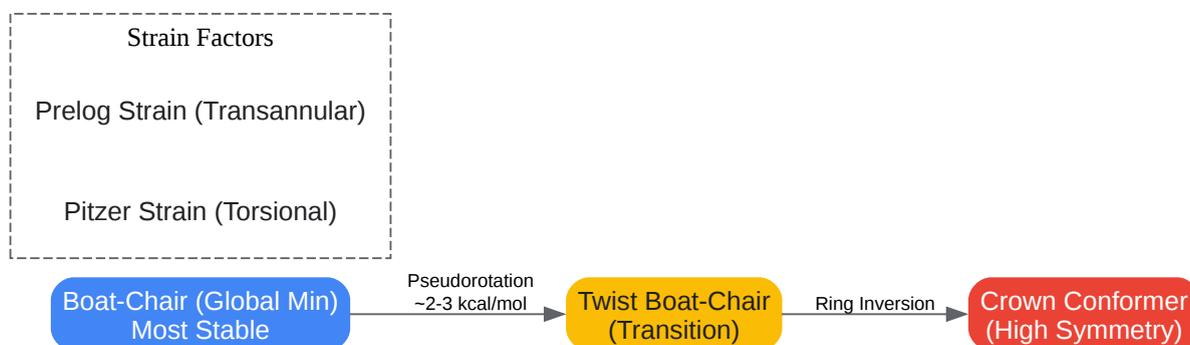
The reactivity of **chlorocyclooctane** cannot be understood without analyzing its conformation. Unlike cyclohexane, which resides in a strain-free chair, cyclooctane derivatives suffer from Transannular Strain (Prelog Strain).

## Conformational Landscape

The cyclooctane ring fluctuates between several high-energy conformers. The Boat-Chair (BC) is generally the global minimum, but the Crown and Boat-Boat conformers are accessible at room temperature.

- Transannular Interactions: Hydrogen atoms on opposite sides of the ring ( and ) are forced into proximity (approx. 2.0 Å), creating significant van der Waals repulsion.
- Substituent Placement: The chlorine atom prefers a "pseudo-equatorial" position to minimize 1,3-diaxial-like interactions, but this placement is often compromised by the ring's need to relieve transannular H-H repulsion.

## Visualization: Conformational Energy & Substitution



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Figure 1: Conformational interconversion landscape of the cyclooctane ring. The chlorine substituent introduces dipole effects that stabilize the Boat-Chair form.

## Reactivity Profile: I-Strain and Substitution

The core principle governing **chlorocyclooctane** reactivity is I-Strain (Internal Strain). This concept explains the variance in reaction rates compared to 6-membered rings.

## Nucleophilic Substitution ( ) - Highly Retarded

reactions on **chlorocyclooctane** are exceptionally slow, often 100x slower than chlorocyclohexane.

- Mechanistic Barrier: The backside attack required for

is sterically hindered by the transannular hydrogens. The incoming nucleophile must navigate a "picket fence" of hydrogen atoms to reach the

orbital of the C-Cl bond.

## Solvolysis ( ) & Elimination - Accelerated

Conversely, reactions passing through an

transition state (carbocation or alkene) are accelerated.

- Strain Relief: Changing the hybridization from

(109.5°) to

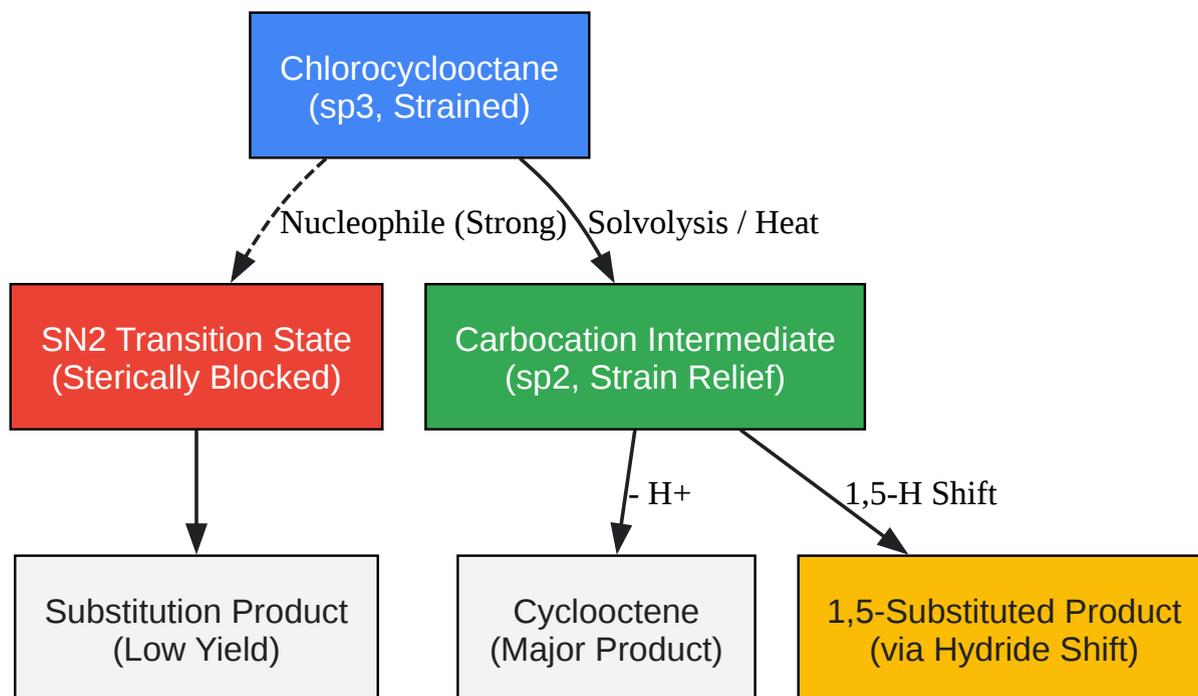
(120°) expands the bond angles, significantly relieving the transannular crowding and torsional strain inherent to the medium ring.

- Transannular Shifts: The formation of a carbocation at

often triggers a 1,5-hydride shift, moving the positive charge to

. This leads to product mixtures where the nucleophile attaches at positions remote from the original chlorine.

## Visualization: Reaction Pathways



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Figure 2: Divergent reaction pathways. Note the preference for pathways that relieve ring strain (Elimination/Rearrangement) over direct substitution.

## Synthesis & Experimental Protocols

### Synthesis from Cyclooctene (Hydrochlorination)

The most reliable route for high-purity **chlorocyclooctane** is the hydrochlorination of (Z)-cyclooctene. This avoids the radical mixtures seen in direct alkane chlorination.

Protocol:

- Reagents: (Z)-Cyclooctene (1.0 eq), Dry HCl gas (excess).
- Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).
- Procedure:
  - Cool the cyclooctene solution to 0°C under

atmosphere.

- Bubble dry HCl gas slowly through the solution for 2 hours.
- Monitor consumption of alkene via TLC (stain with ).
- Workup: Wash with saturated (aq) to neutralize acid, dry over , and concentrate in vacuo.
- Purification: Vacuum distillation (bp ~80°C @ 8 mmHg).

## Synthesis from Cyclooctanol (Appel Reaction)

For laboratory-scale preparation requiring mild conditions.

Protocol:

- Reagents: Cyclooctanol (1.0 eq), (solvent/reagent), Triphenylphosphine ( , 1.1 eq).
- Procedure:
  - Dissolve cyclooctanol and (caution: toxic) in DCM.
  - Add in portions at room temperature.
  - Reflux for 3 hours.
  - Mechanism:

abstracts oxygen, driving the formation of the alkyl chloride with inversion of configuration (though conformational flux makes stereochemistry less distinct).

## Applications in Drug Development

**Chlorocyclooctane** serves as a specialized lipophilic scaffold.

- **Bioisostere for Cyclohexyl Groups:** In Medicinal Chemistry, replacing a cyclohexyl group with a cyclooctyl group increases the

(lipophilicity) and alters the spatial volume of the ligand. This is useful for filling large hydrophobic pockets in enzyme active sites (e.g., GPCR ligands).

- **Polymer Chemistry:** Used as a monomeric precursor for functionalizing polyolefins via radical grafting, introducing pendant cyclooctyl rings that modify the glass transition temperature (

) of the polymer.

## Safety & Handling (MSDS Summary)

- **GHS Classification:**
  - **Flammable Liquid (Category 4):** Combustible.[1] Keep away from open flames.
  - **Skin/Eye Irritant (Category 2/2A):** Causes reversible inflammation.
- **Storage:** Store under inert gas ( ) in a cool, well-ventilated area. Decomposes slowly upon exposure to light and moisture, liberating HCl.
- **Disposal:** Incineration in a chemical waste combustor equipped with an afterburner and scrubber (to neutralize HCl emissions).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73782, **Chlorocyclooctane**. Retrieved from [[Link](#)][1]

- NIST Chemistry WebBook. Cyclooctane, chloro- Thermochemical Data. SRD 69. Retrieved from [[Link](#)]
- Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions for Hydrocarbon Valence Angles. Journal of the American Chemical Society.
- Prelog, V., & Traynham, J. G. (1960). Transannular Hydride Shifts in Medium-Sized Rings. Molecular Rearrangements.

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## Sources

- [1. Chlorocyclooctane | C<sub>8</sub>H<sub>15</sub>Cl | CID 73782 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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